8-Hydrazono-7,8-dihydro-1H-purine

Medicinal Chemistry Heterocyclic Synthesis Purine Chemistry

8-Hydrazono-7,8-dihydro-1H-purine (CAS 116799-06-5), also known as 7H-purin-8-ylhydrazine, is a purine derivative characterized by a hydrazone functional group at the 8-position of the purine ring system. With a molecular formula of C5H6N6 and a molecular weight of 150.14 g/mol, it serves primarily as a research intermediate in the synthesis of modified purine nucleosides and heterocyclic compounds.

Molecular Formula C5H6N6
Molecular Weight 150.145
CAS No. 116799-06-5
Cat. No. B569719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydrazono-7,8-dihydro-1H-purine
CAS116799-06-5
Synonyms8H-Purin-8-one, 1,7-dihydro-, hydrazone (9CI)
Molecular FormulaC5H6N6
Molecular Weight150.145
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=C(N2)NN
InChIInChI=1S/C5H6N6/c6-11-5-9-3-1-7-2-8-4(3)10-5/h1-2H,6H2,(H2,7,8,9,10,11)
InChIKeyKCTCPBCCJJSXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydrazono-7,8-dihydro-1H-purine (CAS 116799-06-5) Procurement: Core Chemical Profile and Sourcing Considerations


8-Hydrazono-7,8-dihydro-1H-purine (CAS 116799-06-5), also known as 7H-purin-8-ylhydrazine, is a purine derivative characterized by a hydrazone functional group at the 8-position of the purine ring system . With a molecular formula of C5H6N6 and a molecular weight of 150.14 g/mol, it serves primarily as a research intermediate in the synthesis of modified purine nucleosides and heterocyclic compounds . Its core value for scientific procurement is rooted in its specific regiochemistry, which dictates unique reactivity patterns not achievable with other hydrazino-purine isomers.

Why 8-Hydrazono-7,8-dihydro-1H-purine Cannot Be Replaced by Other Hydrazinopurine Isomers in Synthesis


Generic substitution with other hydrazino-purine isomers, such as 6-hydrazinopurine, is not feasible due to fundamentally different reaction outcomes dictated by the position of the hydrazono group. As demonstrated in peer-reviewed synthesis studies, the 8-substituted isomer exhibits a distinct resistance to cyclization reactions that readily proceed with the 6-isomer, leading to different product profiles [1]. This divergent reactivity directly impacts the synthetic route and yield of target molecules like s-triazolopurines, making the procurement of the correct 8-hydrazono isomer essential for reproducible research outcomes.

Quantitative Differentiation Guide for 8-Hydrazono-7,8-dihydro-1H-purine: A Comparator-Based Analysis


Divergent Cyclization Reactivity: 8-Hydrazono vs. 6-Hydrazinopurine

In a direct experimental comparison, 8-Hydrazono-7,8-dihydro-1H-purine (as purin-8-ylhydrazine) demonstrates a starkly different reactivity profile compared to its 6-substituted isomer, purin-6-ylhydrazine. The 6-isomer reacts with carbon disulfide to cyclize and form s-triazolo[3,4-i]purine-3(2H)-thione, which can be further alkylated. In contrast, the 8-isomer reacts with triethyl orthoacetate to yield only a non-cyclized intermediate, N-(1'-ethoxyethylidene)-9-methylpurin-8-ylhydrazine, which resists further cyclization [1]. This is a critical differentiation point for synthetic planning.

Medicinal Chemistry Heterocyclic Synthesis Purine Chemistry

Utility as a Key Intermediate for Purine Arabinoside Synthesis

8-Hydrazono-7,8-dihydro-1H-purine derivatives are identified as crucial intermediates in a high-yield synthesis of purine arabinosides, a class of antiviral and anticancer nucleoside analogs. The 8-hydrazino group is introduced via nucleophilic attack of hydrazine on purine 8,2′-O-cyclonucleosides. Subsequent oxidation of the resulting 8-hydrazinopurine arabinoside with yellow mercury (II) oxide provides the target arabinosides (ara-A, ara-Hx, ara-G) in high yields [1]. While the study uses more complex nucleoside precursors, the core 8-hydrazono-purine motif is the defining functional handle for this transformation.

Nucleoside Chemistry Antiviral Research Synthetic Methodology

Calculated Physicochemical Profile for Formulation and Handling

The predicted physicochemical properties of 8-Hydrazono-7,8-dihydro-1H-purine provide a baseline for laboratory handling and formulation. Its density is predicted to be 2.0±0.1 g/cm³, and it has a relatively high boiling point of 343.5±25.0 °C at 760 mmHg, with a flash point of 161.5±23.2 °C . Commercially, it is typically supplied at a purity of ≥97% . These properties are advantageous for long-term storage and use in high-temperature reactions, compared to less thermally stable hydrazine derivatives.

Pre-formulation Analytical Chemistry Safety Assessment

Optimal Application Scenarios for Procuring 8-Hydrazono-7,8-dihydro-1H-purine Based on Verified Evidence


Synthesis of Non-Cyclized Hydrazone Intermediates for Custom Heterocycle Libraries

Based on its demonstrated resistance to cyclization [1], this compound is the ideal starting material for projects requiring a purine-hydrazone intermediate that will not prematurely cyclize. Medicinal chemistry groups building libraries of 8-substituted purines can exploit this unique stability to introduce further modifications at the hydrazone moiety before triggering a controlled cyclization under different conditions.

Key Precursor for Purine Arabinoside Antiviral Agents

Research programs focused on synthesizing arabinoside nucleoside analogs for antiviral or anticancer screening should consider this compound as a core structural motif. The established synthetic route demonstrates that the 8-hydrazono group is a necessary functional handle for the critical oxidative step that yields the final, biologically active arabinoside product [2].

High-Temperature Reaction Development Requiring Thermally Stable Hydrazines

For process chemists developing reactions at elevated temperatures, the high predicted boiling point and flash point of this compound suggest it is a safer and more robust choice than many volatile hydrazine derivatives. Its commercial availability at >97% purity also supports its direct use in methodology studies without pre-purification, streamlining the procurement to experimentation workflow.

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